The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic molecule that falls within the category of piperidine derivatives. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound's structure features a piperidine ring, a pyrimidine moiety, and phenoxy and methoxy substituents, which contribute to its unique properties.
This compound is classified as a piperidine carboxamide due to the presence of the piperidine ring and the carboxamide functional group. It is often synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is , with a molecular weight of approximately 418.5 g/mol .
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves several key steps:
The molecular structure of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C24H26N4O3/c1-18-7-5-6-8-20(18)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)31-21-9-3-2-4-10-21/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
These representations provide insights into the connectivity and stereochemistry of the compound .
The compound can undergo various chemical reactions:
The mechanism of action for 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves several potential pathways:
The physical properties of this compound include:
Chemical properties include reactivity under various conditions (e.g., oxidation and reduction), stability under standard laboratory conditions, and potential interactions with other chemical agents .
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has potential applications in:
This compound exemplifies the ongoing research into piperidine derivatives and their relevance in drug discovery and development.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9